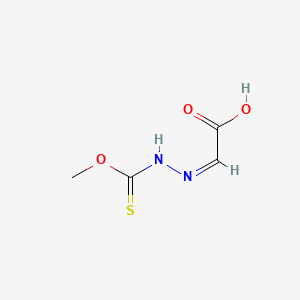
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid is an organic compound with the molecular formula C4H6N2O3S It is a derivative of acetic acid, featuring a hydrazono group and a methoxycarbonothioyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid typically involves the reaction of hydrazine derivatives with carbonothioyl compounds under controlled conditions. One common method includes the reaction of methoxycarbonyl isothiocyanate with hydrazine hydrate, followed by the addition of acetic acid to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted hydrazono derivatives.
科学研究应用
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt biochemical pathways, leading to various biological effects.
相似化合物的比较
(2Z)-[(Methoxycarbonothioyl)hydrazono]propanoic acid: Similar structure but with a propanoic acid backbone.
(2Z)-[(Methoxycarbonothioyl)hydrazono]butanoic acid: Similar structure but with a butanoic acid backbone.
Uniqueness: (2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazono and methoxycarbonothioyl groups allow for diverse chemical modifications and interactions, making it a versatile compound for various applications.
属性
CAS 编号 |
157994-09-7 |
|---|---|
分子式 |
C4H6N2O3S |
分子量 |
162.163 |
IUPAC 名称 |
(2Z)-2-(methoxycarbothioylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C4H6N2O3S/c1-9-4(10)6-5-2-3(7)8/h2H,1H3,(H,6,10)(H,7,8)/b5-2- |
InChI 键 |
HDIJMZFNQFJPDH-DJWKRKHSSA-N |
SMILES |
COC(=S)NN=CC(=O)O |
同义词 |
Acetic acid, [(methoxythioxomethyl)hydrazono]-, (Z)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















